molecular formula C8H2BrClFNO2 B13650605 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione

7-Bromo-5-chloro-4-fluoroindoline-2,3-dione

Cat. No.: B13650605
M. Wt: 278.46 g/mol
InChI Key: JLHBCGKHBFILSU-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline core. The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of halogen atoms in the indoline structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the bromination and chlorination of 4-fluoroindoline-2,3-dione. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, under controlled temperature and pressure conditions. The reaction can be catalyzed by various catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-4-fluoroindoline-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .

Scientific Research Applications

7-Bromo-5-chloro-4-fluoroindoline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, its fluorinated structure can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-fluoroindoline-2,3-dione
  • 7-Bromo-5-fluoroindoline-2,3-dione
  • 6-Bromo-5-fluoroisatin

Uniqueness

Compared to similar compounds, 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atomsThe combination of bromine, chlorine, and fluorine atoms in the indoline structure can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C8H2BrClFNO2

Molecular Weight

278.46 g/mol

IUPAC Name

7-bromo-5-chloro-4-fluoro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrClFNO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14)

InChI Key

JLHBCGKHBFILSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)Cl

Origin of Product

United States

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